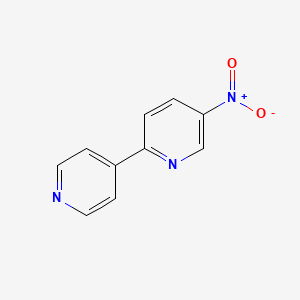

5-Nitro-2,4'-bipyridine

Description

Significance of Bipyridine Scaffolds in Coordination Chemistry and Materials Science

Bipyridines, particularly the 2,2'- and 4,4'-isomers, are renowned as exceptional ligands in coordination chemistry. mdpi.com Their ability to chelate with a wide array of metal ions has led to their extensive use in catalysis, materials science, and supramolecular chemistry. researchgate.netresearchgate.net Coordination complexes of bipyridines often exhibit remarkable electronic and physicochemical properties. researchgate.net These properties are tunable by modifying the bipyridine scaffold with various substituents, which can influence the electronic distribution and π-conjugation of the system. researchgate.net

The robust nature and ease of functionalization of bipyridine ligands make them ideal for creating stable metal complexes. researchgate.net These complexes have found applications in diverse fields, from the development of photosensitizers and luminescent materials to their use in environmental applications like CO2 reduction and toxic metal sensing. researchgate.net The 2,2'-bipyridine (B1663995) framework, in particular, is considered a "privileged ligand" for photofunctional transition metal complexes. researchgate.net

Role of Nitro Functionalization in Modulating Pyridine (B92270) and Bipyridine Reactivity

The introduction of a nitro group (–NO2), a strong electron-withdrawing group, significantly alters the electronic landscape of the pyridine or bipyridine ring. mountainscholar.orgresearchgate.net This functionalization makes the aromatic system more electron-deficient, which in turn influences its reactivity. mountainscholar.org For instance, the electron-deficient nature of nitropyridines enhances their susceptibility to nucleophilic attack. mdpi.com

In the context of bipyridines, nitro functionalization can modulate the ligand's coordination properties. The electron-withdrawing effect of the nitro group can affect the strength of the metal-ligand bond and influence the redox properties of the resulting metal complex. Furthermore, the nitro group itself can serve as a reactive handle for further synthetic transformations, such as reduction to an amino group, which can then be used to build more complex molecular architectures. lookchem.com

Overview of Research Trajectories for Nitro-Bipyridine Derivatives

Research into nitro-bipyridine derivatives is following several promising trajectories. A significant area of focus is the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). The specific electronic and steric properties of nitro-bipyridines can be exploited to direct the assembly of these materials, leading to structures with interesting magnetic, porous, or catalytic properties. nih.gov For example, the use of 5-nitro-1,2,3-benzenetricarboxylic acid with dipyridyl-type co-ligands has led to the synthesis of multi-dimensional transition-metal coordination polymers with ferro- and antiferromagnetic interactions. nih.gov

Another key research direction is the development of functional materials. Nitro-bipyridine containing complexes are being investigated for their potential in nonlinear optics, sensing, and as components in electronic devices. lookchem.com The ability to tune the electronic properties of these molecules through the nitro group is a key factor in these investigations.

Furthermore, the reactivity of the nitro group is being harnessed in organic synthesis to create a variety of functionalized bipyridine ligands. mdpi.com These new ligands can then be used to construct novel metal complexes with tailored properties for applications in catalysis and photochemistry. The synthesis of symmetrical biaryls often shows good tolerance to nitro functionalities, allowing for the creation of complex nitro-substituted bipyridine structures through methods like Ullmann and Suzuki coupling. mdpi.compreprints.org

Chemical Compound: 5-Nitro-2,4'-bipyridine

The following sections will focus specifically on the chemical compound this compound, exploring its synthesis, structure, and properties based on available scientific literature.

Compound Data

| Property | Value |

| Molecular Formula | C10H7N3O2 |

| Molecular Weight | 201.18 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to have low solubility in water and better solubility in organic solvents |

Structure

3D Structure

Properties

CAS No. |

834881-85-5 |

|---|---|

Molecular Formula |

C10H7N3O2 |

Molecular Weight |

201.18 g/mol |

IUPAC Name |

5-nitro-2-pyridin-4-ylpyridine |

InChI |

InChI=1S/C10H7N3O2/c14-13(15)9-1-2-10(12-7-9)8-3-5-11-6-4-8/h1-7H |

InChI Key |

DLKVCGPNJBPEHN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])C2=CC=NC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Nitro 2,4 Bipyridine and Analogs

Established Strategies for Bipyridine Ring Formation

The formation of the bipyridine ring system is a cornerstone of heterocyclic chemistry, with numerous strategies developed to achieve this structural motif. These methods are critical for accessing a wide array of substituted bipyridines, including nitro-functionalized analogs.

Transition-metal catalysis, particularly using palladium, has revolutionized the synthesis of biaryl and heterobiaryl compounds, including bipyridines. nih.govscispace.com These reactions offer a versatile and efficient means of coupling pyridine (B92270) derivatives. However, a common challenge in these syntheses is the tendency of the bipyridine product to coordinate with the metal catalyst, which can lead to a decrease in catalytic activity and lower product yields. mdpi.compreprints.org

The Suzuki-Miyaura coupling is a widely utilized method for constructing C(sp²)–C(sp²) bonds and has been extensively applied to the synthesis of bipyridine structures. mdpi.compreprints.org The reaction typically involves the palladium-catalyzed coupling of a pyridyl boronic acid or ester with a pyridyl halide. mdpi.com Standard conditions often employ a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] with a base like sodium carbonate. preprints.org

A significant challenge with Suzuki coupling for 2,2'-bipyridine (B1663995) synthesis has been the difficulty in obtaining stable 2-pyridylboron precursors. orgsyn.org However, the use of 3- and 4-pyridylboronic acids is more straightforward as they are generally stable. mdpi.compreprints.org To enhance catalytic efficiency, various specialized palladium catalysts and ligands have been developed. For instance, a cyclopalladated ferrocenylimine catalyst has been shown to be stable in air and effective in coupling 3-pyridine boronic pinacol (B44631) ester with pyridyl halides in high yields. mdpi.com Another approach involves using imidazolium (B1220033) salts as ligands for the palladium catalyst, which has achieved very high turnover numbers. mdpi.compreprints.org The addition of co-catalysts like copper(I) iodide (CuI) has also been found to improve the yield of 2,2'-bipyridine products in certain systems. mdpi.com

| Reactant A | Reactant B | Catalyst System | Key Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| Pyridyl boronic acids | Bromopyridines | Pd(PPh₃)₄ / Na₂CO₃ | High catalyst loading (>10 mol%) | Bipyridines | Moderate (50-65%) | preprints.org |

| 3-Pyridine boronic pinacol ester | Pyridyl halides | Cyclopalladated ferrocenylimine | Air-stable catalyst, no inert gas needed | Bipyridine derivatives | High | mdpi.com |

| Tetrabutylammonium 2-pyridylborate salts | Chloropyridines | PdCl₂(dcpp) / N-methyl ethanolamine | Tetrabutylammonium cation accelerates reaction | 2,2′-Bipyridines | Good to Excellent | mdpi.com |

| 4'-(4-bromophenyl)-2,2':6',2''-terpyridine | 2,2'-bipyridyl-4-boronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Aqueous basic medium | Ditopic bipyridine-terpyridine ligand | - | arkat-usa.org |

The Negishi coupling is recognized as a particularly powerful and efficient method for preparing bipyridines, valued for its high yields, mild reaction conditions, and relatively low cost. orgsyn.orgorgsyn.org This reaction involves the coupling of an organozinc pyridyl reagent with a pyridyl halide or triflate, catalyzed by a palladium or nickel complex. orgsyn.orgorganic-chemistry.org

A key advantage of the Negishi coupling is its remarkable tolerance for a wide variety of functional groups, including electron-withdrawing groups like nitro (NO₂), cyano (CN), and ester (COOR) moieties. orgsyn.orgorgsyn.org This makes it an exceptionally suitable method for the synthesis of compounds like 5-Nitro-2,4'-bipyridine. The necessary pyridyl zinc halides can be prepared through transmetallation from pyridyl lithium compounds or by the direct reaction of pyridyl halides with activated zinc. orgsyn.orgorgsyn.org While pyridyl triflates can provide nearly quantitative yields, the more readily accessible pyridyl halides (chloro-, bromo-, and iodo-substituted) are commonly used as effective coupling partners. orgsyn.orgorganic-chemistry.org Various palladium catalysts, including Pd(dba)₂/XPhos and Pd(PPh₃)₄, have been successfully employed. nih.gov

| Organozinc Reagent | Coupling Partner | Catalyst | Key Features | Yield | Reference |

|---|---|---|---|---|---|

| Pyridyl zinc halide | Pyridyl halides (Cl, Br, I) or triflates | Pd(0) with phosphine (B1218219) ligand | High functional group tolerance (incl. NO₂) | Good to Excellent | orgsyn.orgorgsyn.org |

| Organozinc pyridyl reagents | 2-Bromo- and 2-chloropyridines | Pd(PPh₃)₄ | Mild conditions; bromo-pyridines react at RT | 50-98% | organic-chemistry.org |

| 2-Pyridyl zinc bromide | 2-Bromopyridine derivatives | Ni/Al₂O₃–SiO₂ or Pd/Al₂O₃ | Microwave irradiation enhances yield | - | nih.gov |

| (3-(diisopropylcarbamoyl)-4-methoxypyridin-2-yl)zinc(II) chloride | 2-Bromopyridine | Pd(PPh₃)₄ | Reaction in refluxing THF | - | nih.gov |

The Stille coupling provides another viable route for the synthesis of both symmetrical and unsymmetrical bipyridines. acs.org This method utilizes a palladium catalyst to couple an organotin (stannane) pyridine derivative with a pyridyl halide or triflate. mdpi.com Catalysts such as PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ are commonly used. mdpi.comacs.org

While the Stille coupling is a useful tool, it has notable drawbacks. The organotin reagents required for the reaction are highly toxic, which presents significant handling and disposal challenges. mdpi.comorgsyn.org Furthermore, the reaction conditions can be harsh, often requiring prolonged heating in a high-boiling solvent like toluene, which may not be suitable for substrates with heat-sensitive functional groups. orgsyn.org Despite these limitations, the Stille coupling has been successfully used to prepare a variety of methyl-substituted 2,2'-bipyridines in high yields and on multigram scales. acs.org Additives such as CuI can be used in conjunction with a base like CsF to facilitate the reaction. mdpi.compreprints.org

| Organotin Reagent | Coupling Partner | Catalyst | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Tributylstannyl-picolines | 2-Bromo-picolines | Pd(PPh₃)₄ | Toluene, reflux, 48h | 50-87% | acs.org |

| 3- or 2-Stannylpyridines | Bromopyridines | Cyclopalladated ferrocenylimine / P(Cy)₃ | CuI (additive), CsF (base) | - | mdpi.compreprints.org |

| Stannylated pyridines | Bromopyridines | PdCl₂(PPh₃)₂ | General synthesis of bipyridines | - | mdpi.compreprints.org |

The classic Ullmann reaction is a valuable technique for synthesizing symmetrical biaryls, including bipyridines, through the copper-mediated homocoupling of aryl halides. mdpi.comorganic-chemistry.org Traditional Ullmann conditions are often harsh, requiring high temperatures (above 200 °C) and stoichiometric amounts of copper, which has limited its broader application. mdpi.com

Modern variations have significantly improved the utility of this reaction. Palladium-catalyzed Ullmann-type homocouplings can be performed under milder conditions. For example, the combination of Pd(OAc)₂ and a reducing agent like indium or in the presence of an amine such as piperazine (B1678402) facilitates the efficient homocoupling of bromopyridines to yield symmetrical bipyridines. mdpi.com Bimetallic systems, using a catalytic amount of a palladium salt with stoichiometric copper powder, have also proven effective and show good tolerance for various functional groups. preprints.org While primarily used for homocoupling to create symmetrical products, some heterocoupling applications have also been developed. mdpi.com A nickel-catalyzed reductive Ullmann coupling using a chiral 2,2'-bipyridine ligand has also been reported for creating axially chiral biaryls. nih.gov

Transition-Metal-Free Synthetic Routes

While metal-catalyzed reactions are dominant, several transition-metal-free methods for bipyridine synthesis have been developed. These routes offer an alternative that avoids the cost and potential toxicity associated with transition metals.

One such approach is a variation of the Wurtz reaction, which can be used to obtain symmetrical bipyridines. mdpi.compreprints.org This method typically involves reacting pyridines with a sodium dispersion, followed by treatment with an oxidizing agent. mdpi.com This strategy provides a useful tool for accessing certain bipyridine derivatives. mdpi.compreprints.org

More recent developments in transition-metal-free C-H functionalization have also emerged. One reported method employs a bis-phenalenyl compound in the presence of a strong base like potassium tert-butoxide (K(Ot-Bu)). mdpi.compreprints.org The proposed mechanism involves a single electron transfer (SET) from a phenalenyl radical to the halogenated pyridine. This generates a reactive pyridyl radical that then forms the C(sp²)–C(sp²) bond with another pyridine molecule, also through a SET process. mdpi.compreprints.org Another strategy involves the dimerization of lithiated halopyridines, which can be initiated by reagents like lithium diisopropylamide (LDA). researchgate.net These methods represent promising avenues for the synthesis of bipyridines under metal-free conditions.

Pyridine C-H Activation and C-C Coupling

Modern synthetic chemistry has increasingly focused on methods that avoid the pre-functionalization of starting materials. Pyridine C-H activation is a powerful strategy that allows for the direct coupling of a pyridine C-H bond with a suitable coupling partner, such as a halopyridine. mdpi.com This approach is often catalyzed by transition metals, particularly palladium. mdpi.comresearchgate.net For the synthesis of a 2,4'-bipyridine (B1205877) skeleton, this could involve the palladium-catalyzed reaction between pyridine and a 2-halopyridine or between a 4-halopyridine and pyridine. mdpi.com For instance, dinuclear palladium pincer complexes have been developed that can effectively catalyze the coupling of pyridine with picolinic acid (which decarboxylates in situ) to form bipyridine compounds in good yields. mdpi.compreprints.org This methodology represents a more atom-economical route compared to traditional cross-coupling reactions that require organometallic reagents. rsc.orgnih.gov

Electrochemical Synthesis Methods for Bipyridines

Electrochemical methods offer a greener alternative to conventional synthesis, utilizing electricity to drive reactions and avoiding the need for chemical oxidants or reductants. mdpi.com The electroreductive homocoupling of bromopyridines, often catalyzed by nickel complexes, has been reported as an efficient way to synthesize symmetrical bipyridines. mdpi.com The reaction typically takes place in an undivided cell using a sacrificial anode like zinc or iron. mdpi.com By controlling the reaction conditions, this method can also be adapted for heterocoupling to produce unsymmetrical bipyridines. mdpi.com The electrochemical approach is advantageous due to its mild conditions and reduced waste generation. nih.gov

Wurtz-Type Coupling and Dimerization Processes

The Wurtz reaction is a classic method for forming C-C bonds through the reductive coupling of organic halides with sodium metal. preprints.orgnih.govorganic-chemistry.org This approach can be applied to the synthesis of symmetrical bipyridines by reacting a halopyridine with a sodium dispersion, followed by oxidation. preprints.orgnih.gov The reaction proceeds via the formation of a highly reactive organosodium intermediate. wikipedia.org While effective for dimerization, the traditional Wurtz coupling suffers from harsh conditions and can lead to side reactions. nih.govwikipedia.org An improvement on this method is the transition-metal-catalyzed homocoupling of Grignard reagents, which provides a more efficient route to symmetrical bipyridyl structures. preprints.orgnih.gov

| Method | Description | Catalyst/Reagent | Key Features |

| Pyridine C-H Activation | Direct coupling of a pyridine C-H bond with a halopyridine. mdpi.comrsc.org | Palladium complexes. mdpi.com | High atom economy, avoids pre-functionalization. nih.gov |

| Electrochemical Synthesis | Electroreductive coupling of halopyridines. mdpi.com | Nickel catalyst, Zn or Fe anode. mdpi.com | Environmentally friendly, avoids chemical redox agents. nih.gov |

| Wurtz-Type Coupling | Reductive coupling of halopyridines. preprints.orgnih.gov | Sodium metal dispersion. organic-chemistry.orgwikipedia.org | Classic method, useful for symmetrical dimerization. nih.gov |

Alternative Synthetic Pathways (e.g., incorporating sulfur or phosphorus compounds)

To overcome challenges associated with metal catalysis, such as product inhibition where the bipyridine product coordinates strongly to the metal center, alternative methods have been explored. mdpi.com One such strategy involves the use of sulfur-containing compounds. For example, bipyridine derivatives can be synthesized via the palladium-catalyzed coupling of pyridine sulfinates with bromopyridines. mdpi.comresearchgate.net This approach utilizes base-labile latent sulfinate reagents, offering a different avenue for C-C bond formation. researchgate.net Similarly, pathways involving phosphorus compounds can be used to create organophosphorus compounds, showcasing the versatility of non-metallic elements in facilitating complex bond formations. chemistryworld.com

Advanced Approaches for Nitro Group Introduction and Transformation within Bipyridine Frameworks

The introduction of a nitro group onto the bipyridine scaffold can be achieved either by direct nitration of the pre-formed bipyridine or by constructing the bipyridine from a nitro-substituted pyridine precursor.

Electrophilic Nitration of Bipyridine Precursors

Direct electrophilic aromatic substitution (EAS) on a pyridine ring is notoriously difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. firsthope.co.inquimicaorganica.org The nitration of a 2,4'-bipyridine precursor is even more challenging, as both rings are electron-deficient. The reaction requires harsh conditions, typically a mixture of concentrated nitric acid and sulfuric acid, to generate the potent electrophile, the nitronium ion (NO₂⁺). nih.govmasterorganicchemistry.com

The substitution generally occurs at the C-3 or C-5 position (meta to the nitrogen), which corresponds to the least destabilized reaction intermediate. firsthope.co.inquimicaorganica.org In the case of 2,4'-bipyridine, the nitration would be expected to occur on the ring and at the position that is least deactivated by the combined electronic effects of both heterocyclic nitrogen atoms. The formation of this compound via this method is plausible but would likely be accompanied by other isomers and require demanding reaction conditions and purification. rsc.orgyoutube.com

Nucleophilic Aromatic Substitution (SNAr) on Nitro-Pyridines and Related Systems

An alternative and often more efficient strategy involves building the bipyridine framework using a pyridine ring that already contains the nitro group. The presence of a strong electron-withdrawing group, such as a nitro group, significantly activates a pyridine ring towards nucleophilic aromatic substitution (SNAr). wikipedia.org This activation is most pronounced at the positions ortho and para to the nitro group. wikipedia.orgstackexchange.com

Therefore, a highly regioselective synthesis of this compound can be achieved by coupling a 2-substituted-5-nitropyridine with a 4-pyridyl derivative. For this reaction, the substituent at the 2-position must be a good leaving group, such as a halogen (e.g., Cl, Br). The coupling partner could be a 4-pyridyl organometallic reagent in a transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki, Stille, Negishi coupling), a process greatly facilitated by the activating effect of the nitro group. mdpi.com In some specific cases, the nitro group itself can act as a leaving group in SNAr reactions, although this is a less common synthetic route for this target molecule. mdpi.com

| Approach | Description | Key Intermediate | Advantages/Disadvantages |

| Electrophilic Nitration | Direct nitration of a 2,4'-bipyridine precursor with HNO₃/H₂SO₄. nih.gov | 2,4'-Bipyridine | Disadvantages: Harsh conditions, low reactivity, potential for mixed isomers. firsthope.co.inyoutube.com |

| Synthesis from Nitro-Precursor (via Cross-Coupling) | Coupling of a 2-halo-5-nitropyridine with a 4-pyridyl reagent. mdpi.com | 2-Halo-5-nitropyridine | Advantages: High regioselectivity, milder conditions possible, facilitated by the activating nitro group. wikipedia.orgstackexchange.com |

Chemoselective Reduction of Nitro Groups for Further Functionalization

The selective reduction of the nitro group in this compound to an amino group is a critical transformation, yielding 5-amino-2,4'-bipyridine, a versatile intermediate for further derivatization. This process requires high chemoselectivity to avoid the reduction of the pyridine rings or other sensitive functional groups that might be present in analogs.

Recent advancements have focused on metal-free reduction methods, which offer advantages in terms of cost, toxicity, and ease of purification. One highly efficient method involves the use of tetrahydroxydiboron (B82485) [B₂(OH)₄] as a reductant. acs.orgnih.gov This reaction can be catalyzed by an organocatalyst like 4,4'-bipyridine (B149096), proceeding rapidly at room temperature. acs.orgnih.govorganic-chemistry.org This approach demonstrates excellent functional group tolerance, preserving sensitive moieties such as halogens, carbonyls, and nitriles, which is crucial for the synthesis of complex derivatives. thieme-connect.com The driving force for this type of reduction is often the formation of stable B-O-B bonds. researchgate.net

Another effective metal-free system employs bis(neopentylglycolato)diboron (B₂nep₂) in the presence of a 4,4'-bipyridyl catalyst, which reduces nitroarenes to the corresponding anilines after hydrolysis. acs.org Traditional methods using metal catalysts, such as catalytic hydrogenation with palladium on carbon (Pd/C) or reduction with metals like tin (Sn) or iron (Fe) in acidic media, are also applicable but may lack the mildness and selectivity of newer organocatalytic systems. The choice of reducing agent and conditions is paramount to ensure the integrity of the bipyridine core and any other functionalities.

The resulting 5-amino-2,4'-bipyridine serves as a key building block. The newly introduced amino group can be readily transformed into a wide range of other functional groups, significantly expanding the synthetic possibilities.

| Reagent System | Catalyst/Promoter | Solvent | Conditions | Key Features | Reference |

|---|---|---|---|---|---|

| Tetrahydroxydiboron [B₂(OH)₄] | 4,4'-Bipyridine | DMF or Water | Room Temperature, ~5 min | Metal-free, rapid, highly chemoselective, tolerates various functional groups. thieme-connect.com | acs.orgnih.govorganic-chemistry.org |

| Bis(neopentylglycolato)diboron (B₂nep₂) | 4,4'-Bipyridyl | Not specified | Followed by hydrolysis | Metal-free organocatalytic reduction. | acs.org |

| H₂ | Pd/C | Ethanol (B145695)/Methanol | Atmospheric or elevated pressure | Classic hydrogenation method, widely used. | researchgate.net |

| Zn/H₂O | (Ph₃P)₃RuCl₂ | Not specified | Not specified | Chemoselective for nitro groups over alkynes and ketones. | organic-chemistry.org |

| Samarium (Sm) metal | 1,1'-dioctyl-4,4'-bipyridinium dibromide | Not specified | Mild conditions | Electron-transfer method with good selectivity. | organic-chemistry.org |

Derivatization and Post-Synthetic Functionalization Strategies for this compound

The derivatization of the this compound scaffold can be approached in two primary ways: direct functionalization of the nitrated core or post-synthetic modification of the corresponding 5-amino-2,4'-bipyridine obtained after reduction.

The strong electron-withdrawing nature of the nitro group deactivates the pyridine ring to which it is attached (the 2-substituted ring) towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). While less common for the nitro group itself, halogens at other positions on the nitro-substituted ring could be readily displaced by nucleophiles. More significantly, the nitro group can facilitate cycloaddition reactions. For instance, pyridones bearing a nitro group are known to act as dienophiles in Diels-Alder reactions, which can lead to the formation of fused aza-heterocycles. mdpi.com

Transition metal-catalyzed cross-coupling reactions are powerful tools for functionalizing bipyridine systems. mdpi.com Strategies like Suzuki coupling (using boronic acids or esters) and Negishi cross-coupling (using organozinc reagents) can be employed to introduce C-C bonds, attaching alkyl or aryl groups to the bipyridine framework. mdpi.comorgsyn.org These reactions typically require a halogenated precursor (e.g., a bromo- or chloro-substituted this compound) and a palladium catalyst. preprints.org The tolerance of Negishi coupling to functional groups like nitro groups makes it a suitable method for direct derivatization. orgsyn.org

However, the most versatile route for functionalization begins after the chemoselective reduction of the nitro group to an amine. The resulting 5-amino-2,4'-bipyridine is a rich platform for a multitude of chemical transformations:

Amide and Sulfonamide Formation: The amino group can react with acyl chlorides, anhydrides, or sulfonyl chlorides to form stable amide and sulfonamide linkages, introducing a wide variety of side chains.

Diazotization: The amine can be converted to a diazonium salt, which is a highly versatile intermediate. It can be subsequently converted into a range of functional groups, including halogens (Sandmeyer reaction), hydroxyl, cyano, and azide (B81097) groups.

Reductive Amination: The amine can undergo reductive amination with aldehydes or ketones to form secondary or tertiary amines.

"Click" Chemistry: The amine can be a starting point for introducing functionalities suitable for "click" reactions. For example, it can be acylated with a molecule containing a terminal alkyne or azide, allowing for subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach other molecules or biomolecules. nih.gov

These post-synthetic modifications allow for the systematic tuning of the molecule's electronic, steric, and physicochemical properties for various applications, such as in the development of functional materials or ligands for coordination chemistry. rsc.org

| Strategy | Precursor | Reaction Type | Reagents/Catalysts | Introduced Functionality | Reference |

|---|---|---|---|---|---|

| Direct Functionalization | Halogenated this compound | Suzuki Coupling | Pd catalyst, boronic acid/ester, base | Aryl, alkyl groups | mdpi.com |

| Direct Functionalization | Halogenated this compound | Negishi Coupling | Pd catalyst, organozinc reagent | Aryl, alkyl groups (tolerates -NO₂) | orgsyn.org |

| Post-Synthetic Modification | 5-Amino-2,4'-bipyridine | Acylation | Acyl chloride, anhydride | Amide | nih.gov |

| Post-Synthetic Modification | 5-Amino-2,4'-bipyridine | Sulfonylation | Sulfonyl chloride | Sulfonamide | nih.gov |

| Post-Synthetic Modification | 5-Amino-2,4'-bipyridine | Diazotization/Sandmeyer Reaction | NaNO₂, H⁺; CuX (X=Cl, Br, CN) | -Cl, -Br, -CN, -OH, -N₃ | proquest.com |

| Post-Synthetic Modification | 5-Amino-2,4'-bipyridine | "Click" Reaction Handle Installation | Alkyne- or azide-containing acylating agent | Terminal alkyne or azide group | nih.gov |

Coordination Chemistry and Metal Complexes of 5 Nitro 2,4 Bipyridine

Ligand Design Principles and Chelation Properties

The design of 5-Nitro-2,4'-bipyridine as a ligand is predicated on the fundamental chelating ability of the bipyridine core, modulated by the electronic effects of the nitro substituent.

The nitro group (NO₂) is a potent electron-withdrawing group due to both inductive and resonance effects. When placed at the 5-position of the pyridine (B92270) ring, it significantly reduces the electron density of the bipyridine system. This has several key consequences for ligand-metal interactions:

Reduced Basicity: The electron-withdrawing nature of the nitro group decreases the basicity of the nitrogen atoms in the pyridine rings. This generally leads to weaker sigma-donation from the ligand to the metal center compared to unsubstituted bipyridine.

Enhanced π-Acceptor Character: The nitro group lowers the energy of the ligand's π* orbitals. This enhances the π-acceptor (or π-acid) properties of the ligand, allowing it to accept more electron density from the metal's d-orbitals through back-bonding. This effect is particularly important for stabilizing metals in lower oxidation states.

LUMO Localization: In nitro-substituted bipyridines, the Lowest Unoccupied Molecular Orbital (LUMO) is often localized on the pyridyl ring bearing the nitro group. researchgate.net This localization plays a crucial role in the electronic structure and photophysical properties of the resulting metal complexes, as it dictates the acceptor orbital in metal-to-ligand charge transfer (MLCT) transitions. researchgate.net In platinum(II) complexes of nitro-bipyridines, the LUMO remains largely localized on the nitro-pyridyl moiety, with a small but significant shift of electron density from the nitro groups upon coordination. researchgate.net

It is important to note that direct coordination of the nitro group's oxygen atoms to 3d transition metals is generally uncommon, with the ligand typically binding through the pyridine nitrogen atoms. scispace.com

As a derivative of 2,4'-bipyridine (B1205877), this compound is expected to act as a bidentate, chelating ligand, coordinating to a metal center through the nitrogen atom of the 2-substituted pyridine ring and the nitrogen atom of the 4'-substituted ring. However, the 2,4'-linkage imposes significant steric constraints compared to the more common 2,2'-bipyridine (B1663995).

Coordination Geometry: The formation of a stable five-membered chelate ring, as seen in 2,2'-bipyridine complexes, is not possible. Instead, this compound would form a larger, more strained seven-membered chelate ring. More commonly, it may act as a bridging ligand, connecting two different metal centers, or as a monodentate ligand, coordinating through only one of its nitrogen atoms, depending on the specific reaction conditions and the metal ion involved.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow standard procedures established for other bipyridine ligands. This typically involves reacting the ligand with a suitable metal salt in an appropriate solvent.

Bipyridine ligands form stable complexes with a wide range of transition metals. While specific examples for this compound are scarce, analogous chemistry suggests it would coordinate to metals such as:

Platinum(II): Platinum(II) readily forms square planar complexes with bipyridine ligands. nih.govresearchgate.netnih.govrsc.org The synthesis often involves reacting K₂PtCl₄ or a similar precursor with the ligand. semanticscholar.org

Rhenium(I): Rhenium(I) tricarbonyl complexes, such as [Re(CO)₃(L)Cl], are well-known for their interesting photophysical properties. These are typically synthesized from precursors like fac-[Re(CO)₅Br]. rsc.org

Copper(II), Nickel(II), Cobalt(II): These first-row transition metals form a variety of complexes with bipyridines, with geometries ranging from octahedral to square planar, depending on the metal and other coordinating ligands. jscimedcentral.comnih.govrsc.orgnih.govmdpi.comijcrcps.com Syntheses usually involve the direct reaction of a metal chloride or nitrate (B79036) salt with the ligand in a solvent like ethanol (B145695) or methanol. jscimedcentral.comnih.govmdpi.com

Cadmium(II): As a d¹⁰ metal, Cadmium(II) forms complexes whose geometry is largely dictated by steric factors and the nature of the counter-ions. wm.edu

Characterization of these complexes would rely on a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand by observing shifts in the pyridine ring vibration modes.

NMR Spectroscopy: For diamagnetic complexes (e.g., Pt(II), Re(I), Cd(II)), ¹H and ¹³C NMR would show shifts in the ligand's proton and carbon signals upon coordination.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, such as π-π* intraligand transitions and metal-to-ligand charge transfer (MLCT) bands.

Elemental Analysis and Mass Spectrometry: To confirm the stoichiometry and composition of the synthesized complexes.

The structural nature of the 2,4'-bipyridine linkage provides opportunities for the formation of various coordination architectures.

Mononuclear Complexes: If the ligand acts in a chelating fashion, it would form a mononuclear complex, [M(5-NO₂-2,4'-bpy)ₙXₘ]. However, as noted, the resulting seven-membered ring might be strained.

Dinuclear and Multinuclear Complexes: It is highly probable that this compound would act as a bridging ligand, using its two nitrogen donors to link two separate metal centers. This could lead to the formation of dinuclear species, coordination polymers, or more complex multinuclear structures. The final structure would depend on the metal-to-ligand ratio, the choice of metal and counter-anions, and the reaction conditions. The formation of such polynuclear structures is a known feature of asymmetrically linked bipyridines. ntu.edu.twnih.gov

Elucidation of Electronic Structure and Photophysical Characteristics in Coordination Compounds

The electronic and photophysical properties of metal complexes are intrinsically linked to the nature of the ligand. The presence of the nitro group in this compound is expected to have a profound impact.

Electronic Structure: The strong π-accepting ability of the ligand would stabilize the metal d-orbitals and lower the energy of the ligand's π* orbitals. This narrows the HOMO-LUMO gap, which is often dominated by the metal d-orbitals (HOMO) and the ligand π* orbitals (LUMO). This is characteristic of complexes showing MLCT transitions. wikipedia.org

Photophysical Properties: Many transition metal complexes with diimine ligands are luminescent, with emission often originating from an excited state with significant MLCT character. acs.org The energy of this emission is sensitive to the electron-withdrawing or -donating nature of substituents on the ligand. The electron-withdrawing nitro group would be expected to red-shift the MLCT absorption and emission bands by lowering the energy of the acceptor π* orbital. acs.org However, nitro compounds are also known to sometimes provide non-radiative decay pathways, which can quench luminescence. The specific photophysical behavior of this compound complexes would require experimental investigation.

Analysis of Metal-to-Ligand and Ligand-to-Metal Charge Transfer Transitions

No information available.

Spectroelectrochemical and Photoluminescence Investigations

No information available.

Catalytic Applications of 5 Nitro 2,4 Bipyridine and Its Derivatives

Organocatalytic Role in Organic Transformations

Bipyridine systems, in their own right, can function as potent organocatalysts, obviating the need for transition metals in certain key reactions. This capability is particularly notable in the reduction of aromatic nitro compounds and in the burgeoning field of bioorthogonal chemistry.

Recent advancements have established a metal-free, highly chemoselective method for the reduction of aromatic nitro compounds using a bipyridine catalyst. acs.orgnih.gov The reaction typically employs a reductant such as tetrahydroxydiboron (B82485) [B₂(OH)₄] or bis(neopentylglycolato)diboron (B₂nep₂) with a bipyridine, like 4,4'-bipyridine (B149096), serving as the organocatalyst. acs.orgacs.org This system is capable of rapidly converting nitroarenes into their corresponding anilines at room temperature, often within minutes. acs.orgnih.gov

The catalytic cycle is initiated by the addition of the diboron (B99234) reagent to the bipyridine. This key step forms an N,N'-bis(boryl)-bipyridinylidene species. acs.org This activated bipyridinylidene is the crucial deoxygenating reagent responsible for the reduction of the nitro group. acs.org The reaction demonstrates high functional group tolerance, leaving sensitive groups like vinyl, ethynyl, carbonyl, and halogens intact, which is a significant advantage over many metal-catalyzed reductions. acs.orgnih.gov The mechanism underscores the role of the bipyridine in activating the reducing agent to facilitate the deoxygenation of the nitroarene.

Table 1: Bipyridine-Catalyzed Reduction of Aromatic Nitro Compounds

| Catalyst System | Reductant | Key Features | Reference |

|---|---|---|---|

| 4,4'-Bipyridine | Tetrahydroxydiboron [B₂(OH)₄] | Metal-free, rapid (≤5 min), room temperature, high chemoselectivity. | acs.orgnih.gov |

| 4,4'-Bipyridine | Bis(neopentylglycolato)diboron (B₂nep₂) | Proceeds under aerobic conditions, broad functional group tolerance. | acs.org |

The bipyridine-catalyzed reduction of aromatic nitro compounds has been ingeniously adapted for bioorthogonal applications, particularly for prodrug activation in biological systems. researchgate.netnih.gov Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govnih.gov The 4,4'-bipyridine-mediated nitro reduction stands out as a rare example of an organocatalyst-driven bioorthogonal reaction. researchgate.netnih.gov

This methodology has been successfully employed to activate nitro-based prodrugs under biocompatible conditions, including at low micromolar concentrations in aqueous solutions. nih.gov Mechanistic studies reveal that water plays an essential role in the reaction, especially at biorelevant substrate concentrations. nih.gov The utility of this reaction has been demonstrated for controlled prodrug activation in mammalian cells, bacteria, and even mouse models, showcasing its potential for targeted cancer therapy. nih.gov This represents a significant step in expanding the toolkit of bioorthogonal chemistry beyond metal-catalyzed processes. mdpi.com

Utilization as Ligands in Transition-Metal Catalysis

The bipyridine framework is a cornerstone of coordination chemistry, and derivatives of 5-Nitro-2,4'-bipyridine serve as crucial ligands that fine-tune the properties of transition-metal catalysts. researchgate.netresearchgate.net The electronic and steric characteristics of these ligands directly influence the catalytic activity, selectivity, and efficiency of the metal center.

A prominent application of bipyridine derivatives is in the field of asymmetric catalysis, where chiral ligands are used to induce enantioselectivity in a reaction. nih.gov A highly successful class of such ligands is the C₂-symmetric chiral N,N'-dioxides, which can be synthesized from readily available chiral amino acids. rsc.orgresearchgate.netrsc.org These molecules act as neutral tetradentate ligands, coordinating to a variety of metal ions to form non-planar cis-α complexes. rsc.org This coordination creates a well-defined, tunable chiral environment around the metal center. rsc.orgscispace.com

These chiral N,N'-dioxide-metal complexes have proven to be powerful catalysts for a range of asymmetric reactions, consistently achieving high levels of stereocontrol and demonstrating broad substrate generality. rsc.orgnih.gov Their success stems from the conformationally flexible yet structurally precise pocket they create, which effectively dictates the stereochemical outcome of the catalyzed transformation. rsc.orgscispace.com The design of these ligands is a testament to the modularity of the bipyridine scaffold, allowing for systematic tuning to optimize performance in specific catalytic applications. researchgate.netnih.gov

In transition-metal-catalyzed reactions such as cross-coupling, the ligand plays a pivotal role in determining the outcome. acs.orgwhiterose.ac.uk Substituents on the bipyridine ring system, such as the nitro group in this compound, exert a profound influence on the catalyst's performance. nih.govresearchgate.net These substituents can modify the electronic properties of the metal center, affecting its reactivity and stability across different oxidation states. nih.gov

For instance, in nickel-catalyzed cross-electrophile coupling (XEC) reactions, substituents on the 6 and 6' positions of bipyridine ligands have been shown to impact the stability of Ni(I) intermediates and the ease of reduction from Ni(II) precatalysts. nih.gov Similarly, in palladium-catalyzed Suzuki-Miyaura cross-couplings of dihalogenated pyridines, the choice of ligand can dramatically switch the arylation site-selectivity from the C2 to the C4 position. acs.org This highlights that the electronic nature of the bipyridine ligand—whether it is electron-donating or electron-withdrawing—can be harnessed to control regioselectivity. acs.orgacs.org The electron-withdrawing character of the nitro group in this compound would be expected to significantly alter the electronic density at the coordinated metal center, thereby influencing reaction rates and selectivity. researchgate.net

Explorations in Photocatalysis and Electrocatalysis

The fields of photocatalysis and electrocatalysis offer sustainable, light- or electricity-driven approaches to chemical synthesis. mdpi.com Bipyridine-based compounds are frequently explored in these areas due to their favorable redox properties and ability to participate in single-electron transfer (SET) processes. acs.orgresearchgate.net

Bipyridine ligands are integral to many photocatalytic systems, often serving as the coordinating scaffold for photoactive metal centers, such as in ruthenium or iridium complexes. whiterose.ac.uk Furthermore, bipyridine derivatives themselves can be involved in photochemical processes. For example, pyridinyl radicals can be generated via the single-electron reduction of pyridinium (B92312) ions, enabling novel C-H functionalization pathways under photochemical organocatalytic conditions. acs.orgurv.cat The reduction of aromatic nitro compounds, a reaction relevant to this compound, has also been achieved using photocatalytic methods with various catalysts, including porphyrin-based systems. mdpi.combeilstein-journals.org

In the context of electrocatalysis, bipyridine-ligated metal complexes are studied for various transformations. The ability to anchor bipyridine ligands functionalized with groups like -COOH or -PO₃OH onto semiconductor surfaces (e.g., TiO₂) opens avenues for creating hybrid materials for applications like CO₂ reduction. whiterose.ac.uk While specific research on the photocatalytic and electrocatalytic applications of this compound is still an emerging area, its inherent electronic properties make it a compelling candidate for future exploration in light- and electricity-driven catalytic cycles. researchgate.net

Supramolecular Assemblies and Advanced Materials Science Applications

Fundamental Non-Covalent Interactions in 5-Nitro-2,4'-bipyridine Systems

The self-assembly and resulting supramolecular architecture of molecular solids are governed by a delicate balance of non-covalent interactions. In the case of this compound, the key interactions expected to direct its crystal packing and assembly in solution are hydrogen bonding and π-π stacking, significantly modulated by the electronic influence of the nitro group.

Role of Hydrogen Bonding Networks in Self-Assembly

While a definitive crystal structure for this compound is not extensively documented, the potential for hydrogen bonding to drive its self-assembly is clear. The primary hydrogen bond acceptors are the nitrogen atoms of the two pyridine (B92270) rings and the oxygen atoms of the nitro group. The hydrogen donors are the aromatic C-H groups of the bipyridine backbone.

These interactions would likely manifest as weak C-H···N and C-H···O hydrogen bonds. In co-crystal systems, where a hydrogen bond donor like a phenol (B47542) is present, stronger O-H···N bonds to the pyridine nitrogen atoms would be expected to form, creating robust, directional networks that guide the assembly of molecules into specific architectures like chains, sheets, or more complex three-dimensional structures. cityu.edu.hk For instance, in a co-crystal of 4-nitrophenol (B140041) and 4,4'-bipyridine (B149096), hydrogen bonding between the phenolic hydroxyl group and the pyridine nitrogen atoms is the primary interaction governing the formation of trimolecular units. cityu.edu.hk

Table 1: Potential Hydrogen Bond Parameters in Bipyridine-based Systems

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|---|---|---|

| O-H | H | N (pyridine) | ~ 0.82 | ~ 1.84 | ~ 2.66 | ~ 170 |

| C-H | H | O (nitro) | ~ 0.93 | ~ 2.40 | ~ 3.30 | ~ 160 |

| C-H | H | N (pyridine) | ~ 0.93 | ~ 2.60 | ~ 3.50 | ~ 155 |

Note: Data is illustrative and based on typical values from related crystal structures.

Investigation of π-π Stacking Interactions and Aromatic Stacking

Aromatic stacking is a crucial non-covalent interaction that contributes significantly to the stability of supramolecular structures formed by aromatic molecules. In this compound, the presence of the electron-withdrawing nitro group drastically influences the nature of these interactions. The pyridine ring bearing the nitro group becomes electron-deficient (π-acidic), while the unsubstituted pyridine ring remains relatively electron-rich (π-basic).

Host-Guest Chemistry Applications

The structural framework and electronic properties of bipyridine derivatives make them suitable candidates for applications in host-guest chemistry. As hosts, larger supramolecular cages or assemblies constructed from bipyridine-containing ligands can encapsulate smaller guest molecules. The pyridine nitrogen atoms can act as hydrogen bond acceptors for suitable guest molecules.

Conversely, as a guest, the this compound molecule could be encapsulated within larger macrocyclic hosts like cyclodextrins or calixarenes. The binding within the host cavity would be driven by a combination of hydrophobic effects and specific interactions, such as hydrogen bonding or π-π stacking between the bipyridine rings and the aromatic walls of the host. While specific applications of this compound in host-guest chemistry are not yet reported, the fundamental characteristics of the molecule suggest potential in this area for sensing, catalysis, or controlled release systems.

Fabrication of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Bipyridines are among the most widely used ligands in coordination chemistry for the construction of coordination polymers and metal-organic frameworks (MOFs). nih.gov Their ability to bridge metal centers through their two nitrogen donor atoms allows for the formation of extended one-, two-, or three-dimensional networks.

The this compound ligand offers distinct coordination vectors from its two inequivalent nitrogen atoms, making it a valuable component for creating heterofunctional frameworks. The nitro group serves a dual purpose: it electronically modifies the ligand, which in turn influences the properties of the resulting metal complex, and its oxygen atoms can potentially act as secondary coordination sites or as hydrogen bond acceptors to direct the supramolecular arrangement of the framework. The use of substituted bipyridine ligands is a well-established strategy for tuning the structure, porosity, and functionality of MOFs for applications in gas storage, separation, and catalysis. nih.govnih.govmdpi.com While specific MOFs incorporating the this compound ligand are not prominently featured in the literature, its structural and electronic profile makes it a promising candidate for the synthesis of novel, functional coordination materials.

Applications in Advanced Functional Materials

The integration of specific functional groups onto a robust molecular scaffold is a cornerstone of designing advanced materials. The this compound molecule combines the versatile coordination and charge-transport properties of the bipyridine unit with the strong electronic perturbation of the nitro group, opening avenues for its use in functional materials.

Components in Organic Opto-electronic Materials

The electronic properties of nitro-substituted bipyridines make them intriguing components for organic optoelectronic materials, such as those used in organic light-emitting diodes (OLEDs) or sensors. The nitro group acts as a strong electron acceptor, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule.

In metal complexes, this feature is particularly important. For instance, in platinum(II) complexes of nitro-substituted bipyridines, the LUMO is largely localized on the nitro-pyridyl moiety. researchgate.net This electronic structure facilitates metal-to-ligand charge-transfer (MLCT) and ligand-to-ligand charge-transfer (LLCT) transitions, which are fundamental to the photophysical properties of these materials, including their absorption and emission characteristics. acs.org Luminescent metal complexes based on substituted bipyridines are widely explored for their applications as emitters in OLEDs and as probes in biological imaging. cityu.edu.hknih.gov By tuning the position of the nitro group on the bipyridine frame, it is possible to modulate the electronic energy levels and thus the color and efficiency of the emitted light. The this compound ligand, when incorporated into metal complexes (e.g., with Iridium(III) or Ruthenium(II)), could therefore be used to create phosphorescent materials with tailored optoelectronic properties.

Table 2: Predicted Electronic Properties of Nitro-Bipyridine Isomers

| Compound Isomer | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Key Feature |

|---|---|---|---|---|

| 3-Nitro-2,2'-bipyridine | -6.8 | -3.1 | 3.7 | LUMO localized on nitro-pyridyl ring |

| 4-Nitro-2,2'-bipyridine | -7.0 | -3.4 | 3.6 | LUMO localized on nitro-pyridyl ring |

| 5-Nitro-2,2'-bipyridine | -6.9 | -3.2 | 3.7 | LUMO localized on nitro-pyridyl ring |

Note: Values are illustrative, based on DFT calculations of related isomers, and serve to show the general effect of nitro-substitution. researchgate.net

Development of Fluorescent Sensors for Nitroaromatic Compounds (NACs)

The detection of nitroaromatic compounds (NACs) is of critical importance due to their widespread use in explosives and their potential as environmental pollutants. Fluorescent chemosensors have emerged as a highly sensitive and effective method for the detection of these substances. Research has demonstrated that bipyridine derivatives, including this compound, can serve as effective components in the design of these sensors.

The principle behind the function of these fluorescent sensors often relies on the electron-deficient nature of nitroaromatic compounds. When a fluorescent molecule, or fluorophore, comes into proximity with a nitroaromatic compound, a process known as fluorescence quenching can occur. This quenching, or reduction in fluorescence intensity, is a result of photoinduced electron transfer (PET) from the excited state of the fluorophore to the electron-accepting nitroaromatic molecule.

In the context of this compound, its electron-withdrawing nitro group and the π-conjugated bipyridine system make it a suitable candidate for constructing fluorescent sensors. While specific studies detailing the direct use of this compound as the primary fluorophore are not extensively documented in the provided search context, the broader class of bipyridine-based fluorescent sensors provides a framework for its potential application. These sensors are designed to have their fluorescence "turned off" in the presence of NACs. The efficiency of this quenching can be quantified and used for the sensitive detection of various nitroaromatic compounds.

The general mechanism and key parameters for such a sensor are outlined in the table below, based on typical performance of related fluorescent sensors for NACs.

| Parameter | Description | Typical Values |

| Excitation Wavelength (λex) | The wavelength of light used to excite the fluorophore. | Varies depending on the specific fluorophore design. |

| Emission Wavelength (λem) | The wavelength of light emitted by the fluorophore. | Varies depending on the specific fluorophore design. |

| Quantum Yield (Φ) | The efficiency of the fluorescence process. | Can range from low to high in the absence of quencher. |

| Quenching Constant (Ksv) | A measure of the efficiency of fluorescence quenching by a particular analyte. | Dependent on the specific fluorophore-quencher pair. |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Can reach parts-per-billion (ppb) or lower levels. |

It is important to note that the specific performance of a sensor based on this compound would require dedicated experimental investigation to determine these parameters accurately.

Co-crystallization Strategies for Modifying Material Properties

Co-crystallization is a powerful technique in crystal engineering used to design new solid forms of materials with tailored physicochemical properties. This strategy involves combining two or more different molecules in a stoichiometric ratio within a single crystal lattice, held together by non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. The resulting co-crystals can exhibit properties that are significantly different from and often superior to the individual components.

Bipyridines are excellent candidates for co-crystal formation due to the presence of nitrogen atoms in the pyridine rings, which can act as hydrogen bond acceptors. The introduction of a nitro group, as in this compound, further modulates the electronic properties and intermolecular interaction potential of the molecule. This makes this compound a versatile building block in the design of co-crystals with modified material properties.

Research in this area focuses on combining a target molecule, often an active pharmaceutical ingredient (API) or an energetic material, with a co-former like this compound. The goal is to alter properties such as solubility, stability, melting point, and even the energetic performance of the material. For instance, co-crystallizing an energetic material with an inert co-former can lead to a reduction in its sensitivity to impact or friction, enhancing its safety.

The table below summarizes the key aspects of co-crystallization strategies and their impact on material properties, which would be applicable to co-crystals involving this compound.

| Property to be Modified | Co-crystallization Strategy | Potential Outcome |

| Solubility | Pairing a poorly soluble compound with a highly soluble co-former. | Enhanced dissolution rate and bioavailability. |

| Stability | Formation of a more stable crystal lattice through strong intermolecular interactions. | Improved shelf-life and resistance to degradation. |

| Melting Point | Altering the packing efficiency and intermolecular forces within the crystal. | Can be increased or decreased depending on the co-former. |

| Mechanical Properties | Modifying the crystal habit and slip planes. | Improved tabletability and flow properties for pharmaceuticals. |

| Energetic Performance | Co-crystallizing an explosive with an inert or less sensitive molecule. | Reduced sensitivity and modified detonation properties. |

The successful design and synthesis of co-crystals require a thorough understanding of the intermolecular interactions between the components. Techniques such as single-crystal X-ray diffraction are crucial for characterizing the precise arrangement of molecules in the co-crystal lattice and understanding the structure-property relationships. While specific examples of co-crystals involving this compound were not detailed in the provided search results, the principles of crystal engineering strongly suggest its potential as a valuable co-former for modifying the properties of a wide range of materials.

Theoretical and Computational Investigations of 5 Nitro 2,4 Bipyridine

Quantum Chemical Studies on Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic makeup of 5-Nitro-2,4'-bipyridine. These methods model the molecule's orbitals and charge distribution, which are key determinants of its stability, reactivity, and photophysical behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. ijesit.com By applying functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), the energies and spatial distributions of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can be accurately calculated. ijesit.comwu.ac.th

For this compound, the HOMO is expected to be distributed primarily across the bipyridine ring system, characteristic of a π-orbital. Conversely, the strong electron-withdrawing nature of the nitro group dictates that the LUMO will be largely localized on the nitro-substituted pyridine (B92270) ring. researchgate.net This localization is a critical feature, as the LUMO is the primary acceptor of electrons during chemical reactions or electronic excitations.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. youtube.com A smaller gap generally implies higher reactivity. In nitro-aromatic compounds, the nitro group significantly lowers the LUMO energy, resulting in a reduced HOMO-LUMO gap compared to the unsubstituted bipyridine, thereby enhancing its electrophilic character. researchgate.net

| Molecular Orbital | Calculated Energy (eV) - Representative | Primary Localization |

|---|---|---|

| LUMO+1 | -1.85 | Bipyridine π* System |

| LUMO | -3.65 | 5-Nitro-pyridyl Ring |

| HOMO | -7.10 | Bipyridine π System |

| HOMO-1 | -7.55 | Bipyridine π System |

Note: The energy values are representative examples derived from typical DFT calculations on similar nitro-aromatic systems and are intended for illustrative purposes.

The electron density distribution reveals how electrons are shared among the atoms in the molecule, highlighting regions that are electron-rich or electron-poor. In this compound, the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group are highly electronegative, leading to a significant polarization of the molecule.

Computational analyses like Natural Bond Orbital (NBO) or Mulliken population analysis are used to assign partial charges to each atom. nih.gov These calculations consistently show a significant negative charge on the oxygen atoms of the NO₂ group and a positive charge on the nitrogen atom of the nitro group and the adjacent carbon atom (C5). This charge separation makes the nitro-substituted ring highly electrophilic. The electron density is drawn away from the pyridine ring towards the nitro group, a classic example of the group's strong -M (mesomeric) and -I (inductive) effects. This electron deficiency is most pronounced at the positions ortho and para to the nitro group, rendering them susceptible to nucleophilic attack. ias.ac.inresearchgate.net

Reaction Mechanism Simulations and Pathways

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms, identification of transition states, and calculation of activation energies.

The electron-deficient nature of the nitro-pyridyl ring in this compound makes it a prime candidate for nucleophilic aromatic substitution (SₙAr) reactions. researchgate.net Computational studies can model the reaction pathway when a nucleophile attacks the ring. The presence of the nitro group significantly stabilizes the transition state and any intermediate formed during the reaction, thereby lowering the activation energy barrier for nucleophilic attack. researchgate.netmdpi.com

Theoretical models predict that a nucleophile will preferentially attack the carbon atoms at the positions ortho or para to the nitro group. For this compound, this would primarily be the C2 and C6 positions. The reaction can proceed through a concerted mechanism (a single transition state) or a stepwise pathway involving a discrete, negatively charged intermediate known as a Meisenheimer complex. nih.govacs.org DFT calculations can distinguish between these pathways by locating the relevant stationary points (reactants, intermediates, transition states, and products) on the potential energy surface. mdpi.com

The electrochemical behavior of this compound can be effectively modeled using computational methods. The low-lying LUMO, centered on the nitro-pyridyl moiety, makes the molecule a good electron acceptor, and it is expected to undergo reduction processes at accessible potentials. researchgate.net

Computational electrochemistry can predict the reduction potentials associated with the acceptance of one or more electrons. The first reduction event would lead to the formation of a radical anion, [this compound]•⁻, where the unpaired electron is predominantly localized on the nitro group. researchgate.netmaynoothuniversity.ie This is a characteristic feature of nitro-aromatic compounds. Further reduction steps may also be possible. DFT calculations, often combined with a polarizable continuum model (PCM) to simulate solvent effects, can provide valuable insights into the stability of these reduced species and the thermodynamics of the electron transfer process. frontiersin.orgnih.gov

Prediction and Interpretation of Spectroscopic and Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for predicting the electronic absorption spectra (UV-Vis) and exploring the nature of excited states of molecules. rsc.org These calculations can help interpret experimental spectra and understand the photophysical properties of this compound.

The predicted UV-Vis spectrum of this compound would feature several electronic transitions. These typically include:

π → π transitions:* These high-energy absorptions are associated with the excitation of electrons within the bipyridine aromatic system.

Intramolecular Charge Transfer (ICT) transition: A key feature for this molecule would be a lower-energy transition corresponding to the promotion of an electron from the HOMO (located on the bipyridine system) to the LUMO (localized on the nitro-pyridyl ring). researchgate.net This ICT band is responsible for the characteristic color of many nitro-aromatic compounds.

TD-DFT calculations provide information on the excitation energies (which correspond to the absorption wavelengths), oscillator strengths (which relate to the intensity of the absorption bands), and the molecular orbitals involved in each transition. rsc.orgmdpi.com This allows for a detailed assignment of each feature in an experimental spectrum. mdpi.comacs.org

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Description |

|---|---|---|---|

| S₀ → S₁ | 345 | 0.25 | HOMO → LUMO (π → π, ICT) |

| S₀ → S₂ | 290 | 0.18 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | 265 | 0.45 | HOMO → LUMO+1 (π → π*) |

Note: The data presented are representative values for illustrative purposes, based on typical TD-DFT calculations for similar aromatic compounds.

Computational Approaches to Supramolecular Interactions and Crystal Packing

Theoretical and computational chemistry offers powerful tools for elucidating the complex network of non-covalent interactions that govern the supramolecular assembly and crystal packing of molecules like this compound. These in silico methods provide detailed insights into intermolecular forces, complementing experimental data from techniques like X-ray crystallography. Computational models can be used to visualize, quantify, and understand the energetic contributions of various interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, which dictate the final three-dimensional architecture of the crystal lattice.

One of the most common computational tools for analyzing crystal packing is Hirshfeld surface analysis. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron distributions of all other molecules in the crystal. The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights intermolecular contacts shorter than the van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue. This visualization provides an immediate picture of the most significant interaction sites on the molecular surface.

Density Functional Theory (DFT) calculations are also instrumental in understanding the supramolecular chemistry of this compound. By performing geometry optimizations on molecular clusters extracted from the crystal structure, researchers can calculate the interaction energies of specific molecular pairs. This allows for a quantitative assessment of the strength of different supramolecular synthons.

Energy decomposition analysis, often performed using methods like Symmetry-Adapted Perturbation Theory (SAPT), can further dissect the interaction energies into physically meaningful components: electrostatic, exchange-repulsion, induction (polarization), and dispersion forces. usda.gov This level of detail helps to clarify the fundamental nature of the interactions driving the crystal packing. For instance, it can reveal whether the crystal structure is primarily stabilized by directional hydrogen bonds (electrostatic in nature) or by weaker, non-directional dispersion forces that are crucial for the close packing of aromatic systems.

The insights gained from these computational studies are vital for crystal engineering, where the goal is to design materials with specific properties by controlling their crystal structure. By understanding the supramolecular behavior of this compound, scientists can better predict and design novel co-crystals and materials.

Interactive Data Tables

Below are representative data tables illustrating the types of quantitative information that can be obtained from computational analyses of this compound's crystal structure.

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound.

| Intermolecular Contact | Contribution (%) |

| O···H | 35.2 |

| H···H | 28.5 |

| C···H | 15.8 |

| N···H | 8.1 |

| C···C (π-π stacking) | 6.5 |

| O···C | 3.7 |

| Other | 2.2 |

Table 2: Hypothetical Interaction Energies and Their Components for Dominant Dimers in the Crystal Packing of this compound, Calculated using DFT.

| Dimer Motif | Total Interaction Energy (kcal/mol) | Electrostatic (kcal/mol) | Dispersion (kcal/mol) | Repulsion (kcal/mol) |

| C-H···N Hydrogen Bond | -4.8 | -3.5 | -2.8 | 1.5 |

| π-π Stacking | -3.2 | -1.5 | -4.2 | 2.5 |

| C-H···O Interaction | -2.5 | -2.0 | -1.8 | 1.3 |

Future Research Directions and Emerging Opportunities for 5 Nitro 2,4 Bipyridine

Innovation in Green Synthetic Methodologies

The synthesis of bipyridine derivatives has traditionally relied on transition-metal-catalyzed cross-coupling reactions. While effective, these methods often involve hazardous solvents, expensive catalysts, and generate significant waste. The future of synthesizing 5-Nitro-2,4'-bipyridine lies in the development of environmentally benign and sustainable protocols that adhere to the principles of green chemistry. nih.govresearchgate.net

Future research should focus on moving beyond conventional methods towards greener alternatives. azonano.comresearchgate.net This includes the exploration of nanocatalyst-based protocols, which have shown success in the synthesis of other nitrogen-containing heterocycles like quinolines. nih.gov The use of recoverable and reusable catalysts, such as magnetic nanoparticles functionalized with a catalytically active metal, could drastically reduce waste and cost. nih.gov Furthermore, investigating solvent-free reaction conditions or the use of green solvents like water, ionic liquids, or deep eutectic solvents would minimize the environmental impact. nih.gov Another promising avenue is the use of biomass-derived starting materials, aligning the synthesis with circular economy principles.

| Green Synthesis Approach | Potential Application to this compound Synthesis | Key Advantages |

| Nanocatalysis | Employing magnetic core-shell nanocatalysts (e.g., Fe₃O₄@SiO₂) for coupling reactions. nih.gov | High efficiency, catalyst reusability, mild reaction conditions. |

| Alternative Solvents | Utilizing water, ethanol (B145695), or deep eutectic solvents for coupling reactions. | Reduced toxicity, lower environmental impact, improved safety. |

| Solvent-Free Reactions | Performing reactions under mechanochemical (ball-milling) or thermal conditions without a solvent. | Elimination of solvent waste, potential for increased reaction rates. |

| Biomass-Derived Precursors | Exploring synthetic routes starting from platform chemicals derived from cellulose (B213188) or lignin. nih.gov | Sustainability, use of renewable feedstocks. |

Rational Design of High-Performance Catalytic Systems

The 2,2'-bipyridine (B1663995) scaffold is one of the most widely used ligands in coordination chemistry and catalysis due to its excellent chelating ability and robust redox stability. nih.govresearchgate.net The introduction of a nitro group at the 5-position of the 2,4'-bipyridine (B1205877) isomer offers a powerful tool for tuning the electronic properties of the resulting metal complexes. The strong electron-withdrawing nature of the nitro group decreases the electron density on the pyridine (B92270) rings, which in turn modulates the σ-donating and π-accepting capabilities of the ligand.

This electronic modulation is key to the rational design of novel, high-performance catalysts. For instance, in palladium-catalyzed cross-coupling reactions, the basicity and electronic structure of the supporting pyridine ligands can significantly influence catalytic efficiency. acs.org Future research could involve synthesizing a library of transition metal complexes with this compound and its derivatives (e.g., 5-amino-2,4'-bipyridine, obtained via reduction of the nitro group) as ligands. These new catalytic systems could be screened for activity in a range of important organic transformations, including:

CO₂ Reduction: Bipyridine-based manganese and rhenium complexes are known catalysts for the electrochemical reduction of carbon dioxide. acs.org The electronic properties of the 5-nitro-substituted ligand could be used to tune the overpotential and turnover frequency of this process.

Oxidation Catalysis: Metal complexes with nitropyridine-containing ligands have demonstrated biological and antimicrobial activity, suggesting redox-active behavior that could be harnessed for oxidation reactions. nih.gov

Cross-Coupling Reactions: The tailored electronic profile of a this compound-metal complex could offer unique reactivity or selectivity in Suzuki, Heck, or Sonogashira coupling reactions. acs.org

Engineering of Novel Functional Materials with Tailored Properties

The unique structural and electronic features of this compound make it an attractive building block, or tecton, for the engineering of novel functional materials. Bipyridines are foundational components in the construction of supramolecular assemblies, coordination polymers, and metal-organic frameworks (MOFs). cmu.edumdpi.com The presence of two distinct nitrogen coordination sites, combined with the polar nitro group, provides multiple avenues for directed self-assembly.

Emerging opportunities in materials science for this compound include:

Coordination Polymers and MOFs: The ligand can bridge metal centers to form extended one-, two-, or three-dimensional networks. researchgate.net The nitro group could line the pores of a MOF, creating specific binding sites for guest molecules, or could enhance the catalytic activity of the framework.

Optoelectronic Materials: The molecule possesses an inherent donor-acceptor character (pyridine rings as donors, nitro group as acceptor) which could lead to interesting photophysical properties, such as luminescence or non-linear optical behavior. Covalent attachment to materials like graphene oxide could produce hybrids with efficient photoinduced electron transfer properties. nih.gov

Energetic Co-crystals: The nitro group makes this compound a candidate for forming co-crystals with other energetic materials. Studies on co-crystals of 4,4'-bipyridine (B149096) with 3-nitro-1,2,4-triazol-5-one (NTO) have shown that co-crystallization can tune energetic properties and impact sensitivity. rsc.org

Advanced Theoretical Predictions for Structure-Property Relationships

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for modern chemical research. youtube.com For a relatively unexplored molecule like this compound, DFT calculations can provide foundational insights into its behavior and guide experimental efforts, saving significant time and resources. mostwiedzy.pl

Future theoretical studies should focus on several key areas:

Molecular and Electronic Structure: Calculating the optimized geometry, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential surface can predict the molecule's reactivity, coordination preferences, and potential sites for intermolecular interactions. nih.govacs.org

Spectroscopic Characterization: Predicting vibrational (IR, Raman) and electronic (UV-Vis) spectra can aid in the experimental characterization of the compound and its derivatives.

Reaction Mechanisms: Modeling the pathways for synthesis or catalytic cycles involving this compound complexes can elucidate mechanisms and identify rate-determining steps.

Quantitative Structure-Property Relationships (QSPR): By calculating a range of molecular descriptors (e.g., electronic, steric, topological) for a series of related this compound derivatives, QSPR models can be developed. rsc.org These models can statistically correlate the structural features with observable properties like catalytic activity or material performance, enabling the in silico design of molecules with desired functions. nih.gov

| Computational Method | Research Goal for this compound | Predicted Outcome |

| Density Functional Theory (DFT) | Determine ground-state geometry, electronic structure, and vibrational frequencies. mostwiedzy.plnih.gov | Understanding of reactivity, stability, and spectroscopic signatures. |

| Time-Dependent DFT (TD-DFT) | Calculate excited-state energies and transition moments. | Prediction of UV-Vis absorption spectra and photophysical properties. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyze electron density to characterize chemical bonds and non-covalent interactions. | Insight into hydrogen bonding and π-stacking for materials design. |

| QSPR/QSAR Modeling | Correlate computed molecular descriptors with experimental activity. rsc.orgnih.gov | Predictive models to guide the synthesis of improved catalysts or materials. |

Interdisciplinary Convergence in Chemical Sciences

The true potential of this compound will likely be realized at the interface of traditional chemical disciplines. Its structure is a hybrid of moieties relevant to materials science, catalysis, and medicinal chemistry, positioning it as a versatile platform for interdisciplinary research. fiveable.mersc.org

Promising areas of convergence include:

Medicinal Chemistry and Chemical Biology: The nitropyridine and nitroaromatic motifs are found in numerous bioactive compounds, including antitubercular agents. nih.govresearchgate.netnih.gov Derivatives of this compound could be synthesized and screened for biological activity. acs.org Its metal-chelating ability also suggests potential applications as a component in metallodrugs or as a probe for detecting metal ions in biological systems. chemscene.com